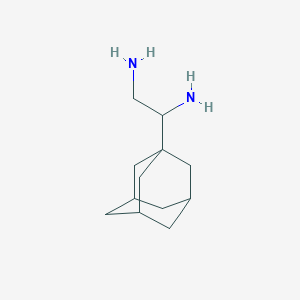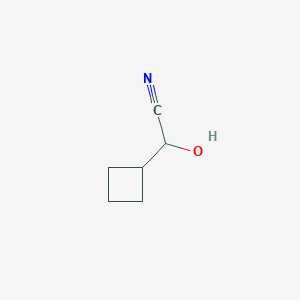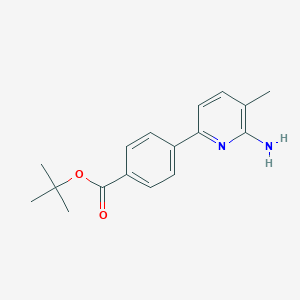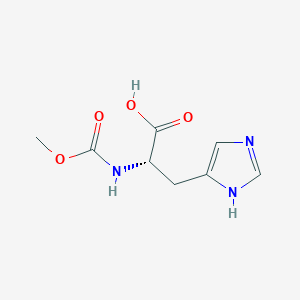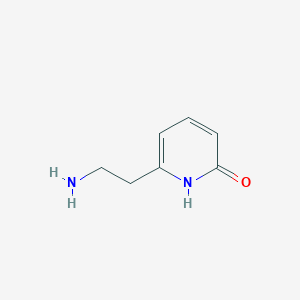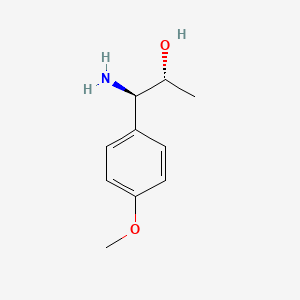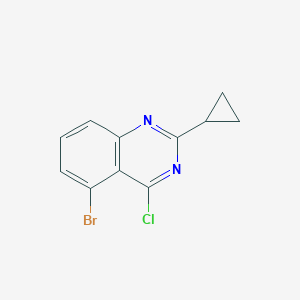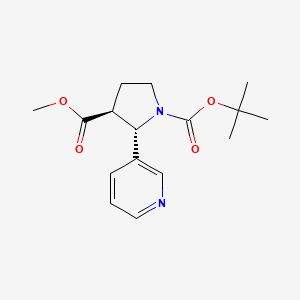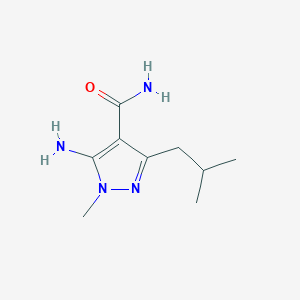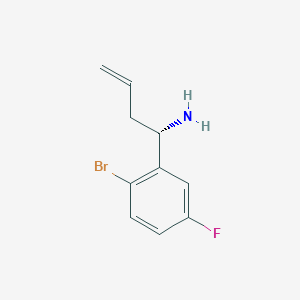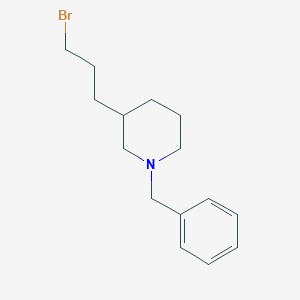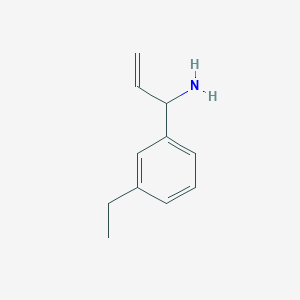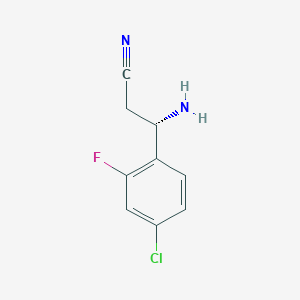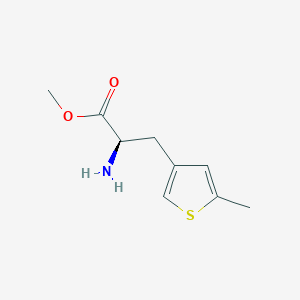
(R)-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” is a chiral compound with the following structural formula:
This compound
This compound belongs to the class of amino acid derivatives and contains an amino group, a carboxylic acid group, and a thiophene ring. It is used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes:: The synthesis of “®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” involves several steps. One common synthetic route includes the following reactions:
-
Thiophene Ring Formation: : Thiophene-3-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methylamine to yield the methyl ester of the thiophene carboxylic acid.
-
Chiral Resolution: : The racemic mixture of the methyl ester is resolved into its enantiomers using chiral chromatography or other methods.
-
Amide Formation: : The ®-enantiomer is selectively converted into the amide by reacting it with ammonia or an amine.
Industrial Production:: Large-scale production of this compound typically involves optimized synthetic routes, efficient resolution techniques, and purification processes.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The thiophene ring can undergo oxidation using reagents like m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
- Thiophene ring oxidation: m-chloroperbenzoic acid, mild conditions.
- Carbonyl reduction: LiAlH₄, anhydrous conditions.
- Nucleophilic substitution: Various amines or nucleophiles, appropriate solvents.
Major Products:: The major products depend on the specific reaction conditions and starting materials. Examples include the sulfoxide, sulfone, and amide derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: “®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” may serve as a scaffold for designing novel drugs targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Materials Science: The thiophene moiety contributes to its electronic properties, making it useful in organic electronics.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For example, in drug design, it may interact with specific protein targets, modulating cellular pathways.
Comparaison Avec Des Composés Similaires
“®-Methyl2-amino-3-(5-methylthiophen-3-yl)propanoate” shares similarities with other thiophene-containing compounds, but its unique stereochemistry sets it apart.
Propriétés
Formule moléculaire |
C9H13NO2S |
|---|---|
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoate |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-7(5-13-6)4-8(10)9(11)12-2/h3,5,8H,4,10H2,1-2H3/t8-/m1/s1 |
Clé InChI |
LGPQWLMSYBEAFC-MRVPVSSYSA-N |
SMILES isomérique |
CC1=CC(=CS1)C[C@H](C(=O)OC)N |
SMILES canonique |
CC1=CC(=CS1)CC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


